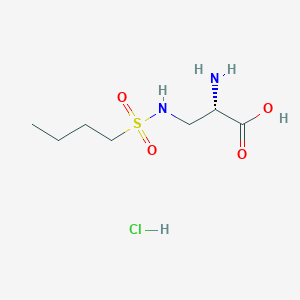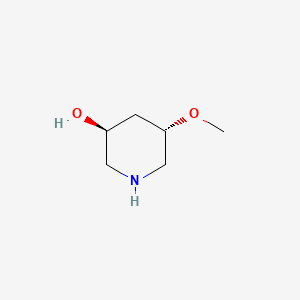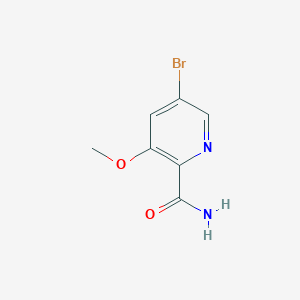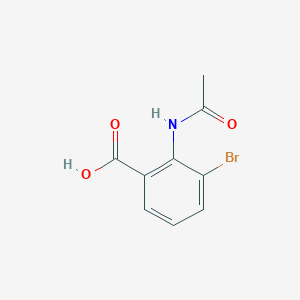
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is a fascinating compound with a unique structure that includes a pyridine ring substituted with bromine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the use of ethyl α-ethylacetoacetate and m-anisidine, followed by the addition of NaNO2 and concentrated aqueous hydrochloric acid to form the intermediate, which is then reacted with the anion of ethyl α-ethylacetoacetate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atoms in the pyridine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution can result in various substituted derivatives.
Scientific Research Applications
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism by which Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate exerts its effects involves interactions with molecular targets and pathways. The bromine atoms in the pyridine ring may play a role in its reactivity and binding affinity to specific enzymes or receptors. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a similar ethyl group but lacking the amino and bromopyridine functionalities.
Methyl butyrate: Another ester with a different alkyl group and no aromatic ring.
Ethyl benzoate: Contains an aromatic ring but lacks the amino and bromine substituents.
Uniqueness
Ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate is unique due to the presence of both amino and bromine substituents on the pyridine ring, which confer specific chemical and biological properties not found in simpler esters or aromatic compounds.
Properties
Molecular Formula |
C10H12Br2N2O2 |
|---|---|
Molecular Weight |
352.02 g/mol |
IUPAC Name |
ethyl 2-amino-3-(5,6-dibromopyridin-3-yl)propanoate |
InChI |
InChI=1S/C10H12Br2N2O2/c1-2-16-10(15)8(13)4-6-3-7(11)9(12)14-5-6/h3,5,8H,2,4,13H2,1H3 |
InChI Key |
FPUWBYTZQSSNKX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CC(=C(N=C1)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[(3S)-1-bromo-4,4-dimethylpentan-3-yl]carbamate](/img/structure/B13507372.png)


![2-sulfanylidene-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidin-4-one](/img/structure/B13507393.png)

![Octahydropyrano[2,3-c]pyrrole](/img/structure/B13507413.png)

![3,3,3-Trifluoro-2-(1H-pyrrolo[2,3-B]pyridin-3-YL)propan-1-amine](/img/structure/B13507425.png)

![1-{1-[(Benzyloxy)carbonyl]azetidin-3-yl}piperidine-4-carboxylic acid](/img/structure/B13507438.png)


![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-1,3-oxazole-4-carboxylic acid](/img/structure/B13507452.png)
